3-Pyridinecarboxamide,N-4-pyridinyl-
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Overview
Description
3-Pyridinecarboxamide, N-4-pyridinyl- is an organic compound with the chemical formula C11H9N3O. It is a derivative of pyridine, featuring a carboxamide group attached to the third position of the pyridine ring and an additional pyridinyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-4-pyridinyl- typically involves the reaction of pyridine-3-carboxylic acid with pyridine-4-amine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
[ \text{Pyridine-3-carboxylic acid} + \text{Pyridine-4-amine} \rightarrow \text{3-Pyridinecarboxamide, N-4-pyridinyl-} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 3-Pyridinecarboxamide, N-4-pyridinyl- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Pyridinecarboxamide, N-4-pyridinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-4-pyridinyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Similar structure with the carboxamide group attached to the fourth position of the pyridine ring.
Pyridine-3-carboxylic acid: The precursor in the synthesis of 3-Pyridinecarboxamide, N-4-pyridinyl-.
Uniqueness
3-Pyridinecarboxamide, N-4-pyridinyl- is unique due to the presence of both a carboxamide group and an additional pyridinyl group, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a broader range of chemical reactions and interactions compared to its analogs.
Properties
CAS No. |
64479-79-4 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-8H,(H,12,14,15) |
InChI Key |
HVLLFBPOFNSPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
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